molecular formula C23H17N3O5S2 B11134272 (4E)-5-(furan-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-2,3-dione

(4E)-5-(furan-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-2,3-dione

Cat. No.: B11134272
M. Wt: 479.5 g/mol
InChI Key: NWEOFUIDTUVTRC-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a pyrrolidine-2,3-dione core substituted with two furan rings and a 1,3,4-thiadiazole moiety bearing a 4-methylbenzyl sulfanyl group. Its unique architecture combines electron-rich aromatic systems (furan) with sulfur-containing heterocycles (thiadiazole), which are known to influence both physicochemical properties and biological activity. The stereoelectronic effects of the (4E)-configured hydroxy-methylidene group further modulate reactivity and conformational stability .

Properties

Molecular Formula

C23H17N3O5S2

Molecular Weight

479.5 g/mol

IUPAC Name

3-(furan-2-carbonyl)-2-(furan-2-yl)-4-hydroxy-1-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2H-pyrrol-5-one

InChI

InChI=1S/C23H17N3O5S2/c1-13-6-8-14(9-7-13)12-32-23-25-24-22(33-23)26-18(15-4-2-10-30-15)17(20(28)21(26)29)19(27)16-5-3-11-31-16/h2-11,18,28H,12H2,1H3

InChI Key

NWEOFUIDTUVTRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=CO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(furan-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process may start with the preparation of the furan-2-yl and thiadiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts could be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-(furan-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-2,3-dione: can undergo various chemical reactions, including:

    Oxidation: The furan rings and thiadiazole moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The furan and thiadiazole rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Structural Overview

This compound contains several key components that contribute to its biological activity:

ComponentDescription
Pyrrolidine CoreProvides a stable framework for biological interactions.
Furan MoietyAssociated with anticancer and antioxidant activities.
Methoxyphenyl GroupEnhances lipophilicity and biological activity.
Thiadiazole RingKnown for antimicrobial and anticancer properties.

The combination of these functional groups suggests that this compound may exhibit synergistic effects that enhance its biological activity compared to structurally similar compounds.

Research indicates that the compound may possess various biological activities, including:

1. Antimicrobial Properties
The thiadiazole moiety is known for its antimicrobial effects. Studies have shown that compounds containing thiadiazole rings can inhibit the growth of various bacteria and fungi. The presence of the furan ring may further enhance these properties due to its ability to interact with biological membranes.

2. Anticancer Potential
The furan and pyrrolidine components have been linked to anticancer activities. Research into similar compounds suggests that they can induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms, including the modulation of cell signaling pathways.

3. Antioxidant Activity
Compounds with furan rings often exhibit antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage and may play a role in cancer prevention.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Preparation of Intermediates : Starting with furan derivatives, followed by the formation of the pyrrolidine core.
  • Reactions with Thiadiazole Derivatives : Incorporating thiadiazole rings through nucleophilic substitutions or cyclization reactions.

Optimizing these synthetic routes is essential for increasing yield and purity, which are critical for further biological testing.

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds using quantitative structure–activity relationship (QSAR) models. These models predict that specific substitutions on the pyrrolidine and thiadiazole moieties are crucial for enhancing bioactivity.

Notable Research Insights:

  • Structural Diversity : The unique combination of functional groups enhances the potential as a therapeutic agent.
  • Biological Testing : Ongoing investigations into cytotoxicity and antimicrobial properties are vital for understanding therapeutic potential.
  • Future Directions : Further research should focus on elucidating precise mechanisms of action and optimizing synthesis for improved yields and bioactivity.

Mechanism of Action

The mechanism of action of (4E)-5-(furan-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and downstream signaling processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against three classes of analogues: pyrrolidine-dione derivatives , 1,3,4-thiadiazole-containing molecules , and furan-substituted heterocycles .

Structural and Functional Comparisons

Parameter Query Compound Analog 1 : 2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole Analog 2 : 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile Derivatives
Core Structure Pyrrolidine-2,3-dione with fused furans and thiadiazole Bis-thiadiazole with sulfanyl linkages Pyrimidine-thiazole hybrid
Key Functional Groups Furan-2-yl, hydroxy-methylidene, 4-methylbenzyl sulfanyl 4-Methylphenyl sulfanyl, bis-thiadiazole Thiazole, cyanopyrimidine, phenylamino
Molecular Weight ~550–600 g/mol (estimated) ~450–500 g/mol ~350–400 g/mol
Solubility Likely low (lipophilic furan and thiadiazole groups) Moderate (polar sulfanyl groups enhance aqueous solubility) Variable (depends on substitution; cyanopyrimidine may reduce solubility)
Biological Activity Hypothesized enzyme inhibition (thiadiazole) or antimicrobial activity Antimicrobial, anticancer (via thiadiazole-mediated DNA intercalation) Kinase inhibition (e.g., EGFR, VEGFR)

Key Research Findings

Thiadiazole Derivatives : The sulfanyl-thiadiazole moiety in the query compound shares functional similarities with Analog 1, which exhibits antimicrobial activity attributed to sulfur’s electron-withdrawing effects and planar thiadiazole rings enabling DNA interaction . However, the query compound’s pyrrolidine-dione core may confer distinct pharmacokinetics, such as enhanced metabolic stability compared to bis-thiadiazoles.

Furan vs.

Stereochemical Effects : The (4E)-hydroxy-methylidene group introduces steric hindrance and hydrogen-bonding capacity absent in simpler thiadiazoles, possibly improving target selectivity but reducing membrane permeability.

Limitations and Contradictions

  • While thiadiazole derivatives are broadly associated with antimicrobial and anticancer properties , the query compound’s furan-rich structure may shift its bioactivity toward anti-inflammatory or antiviral pathways, which are understudied in the provided evidence.
  • Computational studies (e.g., density-functional thermochemistry ) suggest that exact-exchange terms could refine predictions of the compound’s reactivity, but such analyses are absent in current literature.

Biological Activity

The compound (4E)-5-(furan-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-2,3-dione represents a novel class of pyrrolidine derivatives that have garnered attention for their potential biological activities. This article synthesizes current research findings on the biological activities of this compound, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Pyrrolidine core : A five-membered ring containing nitrogen.
  • Furan moieties : Contributing to its biological activity.
  • Thiadiazole substitution : Enhancing its pharmacological profile.

This unique combination of functional groups is believed to play a crucial role in its biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrolidine-2,3-dione derivatives. The compound has shown significant inhibitory effects against various bacterial strains, particularly multidrug-resistant pathogens.

Case Studies and Research Findings

  • Inhibition of Pseudomonas aeruginosa :
    • A study demonstrated that derivatives of pyrrolidine-2,3-diones inhibited the activity of Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa, with inhibition rates ranging from 60% to 100% at a concentration of 100 µM .
    • The structural features necessary for this activity included a hydroxyl group and a heteroaryl group linked via a methylene bridge.
  • Broad-Spectrum Antibacterial Activity :
    • Another investigation reported that related furan derivatives exhibited notable antibacterial effects against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. The most effective compounds demonstrated minimum inhibitory concentrations (MICs) as low as 64 µg/mL .
  • Mechanisms of Action :
    • The antibacterial action is hypothesized to involve disruption of bacterial cell wall synthesis through PBP inhibition, which is critical for bacterial growth and division .

Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntibacterialInhibition of Pseudomonas aeruginosa
Broad-spectrum activityEffective against E. coli, S. aureus
MechanismPBP3 inhibition

Future Directions and Implications

The promising results regarding the antibacterial properties of (4E)-5-(furan-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-2,3-dione indicate its potential as a lead compound in the development of new antibiotics. Further research is necessary to optimize its chemical structure for enhanced efficacy and reduced toxicity.

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